(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
Brand Name: Vulcanchem
CAS No.: 351156-96-2
VCID: VC21476944
InChI: InChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl
Molecular Formula: C18H13ClFNOS
Molecular Weight: 345.8g/mol

(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

CAS No.: 351156-96-2

Cat. No.: VC21476944

Molecular Formula: C18H13ClFNOS

Molecular Weight: 345.8g/mol

* For research use only. Not for human or veterinary use.

(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone - 351156-96-2

Specification

CAS No. 351156-96-2
Molecular Formula C18H13ClFNOS
Molecular Weight 345.8g/mol
IUPAC Name (3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2
Standard InChI Key VECLGWJPYSXYOQ-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl

Introduction

Structural Characterization

Chemical Identity and Physical Properties

(3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is registered with specific chemical identifiers that enable its unambiguous identification across scientific databases and literature. The compound is cataloged in chemical repositories with a unique CAS number (351156-96-2) and is also registered in PubChem with the identifier 2887280 . These registration details facilitate accurate referencing in scientific communications and research protocols.

The comprehensive identification parameters for this compound are presented in Table 1, providing a complete set of identifiers used in chemical databases and scientific literature.

Table 1: Chemical Identification Parameters for (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

ParameterIdentifier
CAS Number351156-96-2
PubChem CID2887280
Molecular FormulaC18H13ClFNOS
Molecular Weight345.8 g/mol
IUPAC Name(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
InChIInChI=1S/C18H13ClFNOS/c19-16-14-6-5-13(20)9-15(14)23-17(16)18(22)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2
InChIKeyVECLGWJPYSXYOQ-UHFFFAOYSA-N
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl

The compound is currently designated for research use only, specifically excluding human or veterinary applications. This designation reflects its status as an experimental compound in the early stages of investigation rather than an established therapeutic agent.

Molecular Structure and Functional Components

The molecular architecture of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone features two primary structural components connected by an amide linkage. The first component is a 3-chloro-6-fluoro-1-benzothiophen-2-yl group, consisting of a benzothiophene core with chlorine substitution at position 3 and fluorine at position 6. The second component is a 3,4-dihydroisoquinolin-2(1H)-yl group, which is essentially a partially saturated isoquinoline system .

This structural arrangement creates a molecule with multiple aromatic rings, heteroatoms (nitrogen, oxygen, and sulfur), and halogen substituents, contributing to its complex electronic distribution and potential interactions with biological targets. The presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced potency against specific biological targets. These electronegative elements influence the electron density distribution throughout the molecule, potentially affecting its binding affinity and selectivity for various biological receptors.

The partially saturated isoquinoline component provides conformational flexibility that may be crucial for optimal binding to potential biological targets. This flexibility, combined with the rigid benzothiophene system, creates a unique three-dimensional structural profile that distinguishes this compound from related chemical entities.

Chemical Properties and Synthesis Methods

Chemical Reactivity Profile

The chemical reactivity of (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is determined by its various functional groups and structural elements. The amide linkage connecting the two main structural components represents a potential site for hydrolysis under appropriate conditions. The halogen substituents (chlorine and fluorine) may participate in nucleophilic aromatic substitution reactions, with their reactivity influenced by their positions on the benzothiophene ring system.

The benzothiophene sulfur atom may undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives that could exhibit altered biological activities. The partially saturated isoquinoline component provides additional reaction sites, particularly at the benzylic positions, which may be susceptible to oxidation, reduction, or substitution reactions.

These reactivity characteristics make the compound amenable to chemical modifications, which could be leveraged for structure-activity relationship studies in medicinal chemistry research.

Biological Activities and Applications

Structure-Activity Relationships

Recent studies have highlighted the significance of substituents on the benzothiophene and isoquinoline rings in determining the biological efficacy of these compounds. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been associated with enhanced potency against specific targets. These substituents can influence various molecular properties including:

  • Lipophilicity, affecting membrane permeability and distribution in biological systems

  • Electronic distribution, influencing binding interactions with target biomolecules

  • Metabolic stability, potentially extending the compound's half-life in biological systems

  • Hydrogen bonding capabilities, affecting specificity of molecular recognition

The positioning of these substituents on the aromatic rings can significantly affect binding affinity and selectivity for biological targets. The partially saturated isoquinoline component provides conformational flexibility that may contribute to optimal binding characteristics with various receptors or enzymes.

Table 2: Structural Features Contributing to Potential Biological Activity

Structural FeaturePotential Contribution to Biological Activity
Chlorine at position 3 of benzothiopheneEnhanced lipophilicity, potential halogen bonding
Fluorine at position 6 of benzothiopheneMetabolic stability, altered electronic distribution
Benzothiophene coreRigidity, potential π-π interactions with aromatic amino acids in target proteins
Partially saturated isoquinolineConformational flexibility, hydrogen bond acceptor/donor sites
Amide linkageHydrogen bond acceptor/donor capability, conformational constraints

A comprehensive structure-activity relationship analysis would require synthesis and biological evaluation of a series of structural analogs, systematically varying the substituents and structural features to identify optimal configurations for specific biological activities.

Research Status and Future Directions

Current Research Findings

The existing research on (3-chloro-6-fluoro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone appears to be in preliminary stages, with limited published findings available in the scientific literature. The compound has been cataloged in chemical databases such as PubChem , suggesting recognition of its potential scientific interest. Current research has focused primarily on:

  • Characterization of its basic physical and chemical properties, including structural identification parameters and molecular features .

  • Preliminary investigations into its potential biological activities, particularly antimicrobial and anticancer properties.

  • Possible structure-activity relationship studies involving related benzothiophene and isoquinoline derivatives.

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